M,m'-ddt

Description

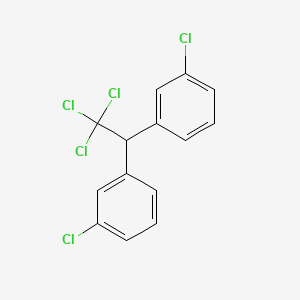

Structure

3D Structure

Properties

CAS No. |

33086-18-9 |

|---|---|

Molecular Formula |

C14H9Cl5 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

1-chloro-3-[2,2,2-trichloro-1-(3-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H9Cl5/c15-11-5-1-3-9(7-11)13(14(17,18)19)10-4-2-6-12(16)8-10/h1-8,13H |

InChI Key |

UXSCCPYEYMVUCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Chemical Structure and Isomerism of Dichlorodiphenyltrichloroethane

Structural Conformations: p,p'-, o,p'-, and m,m'-DDT Isomers

Dichlorodiphenyltrichloroethane is characterized by a central 2,2,2-trichloroethane group to which two chlorophenyl rings are attached. The specific spatial arrangement of the chlorine atoms on these phenyl rings gives rise to several positional isomers. The most well-known and biologically active of these are the p,p'-, o,p'-, and this compound isomers.

The notation—p (para), o (ortho), and m (meta)—refers to the position of the chlorine atom on the benzene ring relative to the bond connecting the ring to the trichloroethane core.

p,p'-DDT (para,para'-Dichlorodiphenyltrichloroethane): In this isomer, the chlorine atoms are located at the para (4th) position on both phenyl rings. This symmetrical structure is the most common and potent insecticidal form of DDT. Its full chemical name is 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane.

o,p'-DDT (ortho,para'-Dichlorodiphenyltrichloroethane): This isomer features one chlorine atom at the ortho (2nd) position on one phenyl ring and the other at the para (4th) position on the second phenyl ring. This asymmetrical arrangement results in reduced insecticidal activity compared to the p,p' isomer.

Isomeric Composition of Technical-Grade Dichlorodiphenyltrichloroethane

The industrial production of DDT results in a mixture of isomers and related compounds, collectively referred to as technical-grade DDT. The primary and most desired component is p,p'-DDT due to its high insecticidal efficacy. However, the synthesis process inevitably produces other isomers and byproducts. nih.gov

The typical composition of technical-grade DDT can vary, but it generally falls within the ranges specified in the table below. epa.govcdc.gov

| Component | Percentage Composition |

| p,p'-DDT | 65% - 85% |

| o,p'-DDT | 15% - 21% |

| p,p'-DDD | up to 4% |

| Other Compounds | Trace amounts |

Note: "Other Compounds" can include various other isomers and byproducts in small quantities.

Structural Analogs and Derivatives of Dichlorodiphenyltrichloroethane

The environmental fate and metabolism of DDT lead to the formation of several structural analogs and derivatives. These compounds, while chemically related to DDT, can exhibit different physical, chemical, and toxicological properties. The most prominent of these are Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD).

Dichlorodiphenyldichloroethylene (DDE): DDE is a major and highly persistent metabolite of DDT. It is formed through the dehydrochlorination of DDT, which involves the removal of a hydrogen and a chlorine atom from the trichloroethane group, resulting in a double bond. The most common isomer is p,p'-DDE. DDE is known for its tendency to bioaccumulate in fatty tissues.

Dichlorodiphenyldichloroethane (DDD): DDD, also known as TDE, is another significant metabolite of DDT, formed through the reductive dechlorination of the parent compound. The p,p'-DDD isomer is the most prevalent.

Beyond these primary metabolites, a range of other structural analogs and derivatives have been identified, arising from further degradation or as impurities in technical products.

| Compound Name | Abbreviation | Chemical Formula | Relationship to DDT |

| Dichlorodiphenyldichloroethylene | DDE | C₁₄H₈Cl₄ | Metabolite (Dehydrochlorination) |

| Dichlorodiphenyldichloroethane | DDD | C₁₄H₁₀Cl₄ | Metabolite (Reductive Dechlorination) |

| Dichlorodiphenylmonochloroethene | DDMU | C₁₄H₉Cl₃ | Further degradation product of DDE/DDD |

| Methoxychlor | C₁₆H₁₅Cl₃O₂ | Structural analog with methoxy groups replacing the p,p' chlorines | |

| Dicofol | C₁₄H₉Cl₅O | Structural analog with a hydroxyl group on the carbon adjacent to the phenyl rings |

The study of these isomers, analogs, and derivatives is critical for a complete understanding of the environmental chemistry and long-term consequences of DDT use.

Environmental Dynamics and Biogeochemical Cycling of Dichlorodiphenyltrichloroethane Compounds

Environmental Persistence and Half-Life Determination Across Diverse Media

The persistence of DDT compounds in the environment is a critical factor in their widespread distribution and accumulation. These compounds are resistant to complete degradation by microorganisms, although some transformation can occur. who.int The half-life, defined as the time required for half of the compound to degrade, is highly variable depending on the environmental medium and specific conditions. orst.edu

Soil Matrix Persistence

Soils act as significant sinks for DDT compounds due to their strong adsorption to soil particles and organic matter. who.intcdc.govwikipedia.orgbioline.org.brherts.ac.uk The persistence of DDT in soil is notably variable, influenced by factors such as climate and soil properties. who.intcdc.govwikipedia.org Studies have reported a wide range of half-lives for total DDT (ΣDDT) in soil. In tropical and subtropical regions, dissipation can be more rapid, with reported ΣDDT half-lives ranging from 22 to 327 days in various countries. cdc.gov In contrast, half-lives in temperate regions are significantly longer, ranging from 837 to 6,087 days, with one investigation estimating a mean lifetime of approximately 5.3 years in temperate U.S. soils. cdc.gov Some sources indicate a soil half-life for DDT ranging from 2 to 15 years, while others suggest it can be up to 30 years. orst.eduorst.edunih.gov The longer persistence in temperate climates compared to tropical ones is a key observation. who.intcdc.gov Over extended periods, DDT may become sequestered within soil particles, potentially reducing its bioavailability to microorganisms and thus slowing degradation. cdc.gov

Table 1: Reported Half-Lives of ΣDDT in Soil

| Region | Reported Half-Life Range (days) | Estimated Mean Lifetime (years) | Source |

| Tropical/Subtropical | 22 - 327 | - | cdc.gov |

| Temperate | 837 - 6,087 | ~5.3 | cdc.gov |

| General (Various) | 730 - 5,475 (2-15 years) | - | orst.eduorst.edu |

| General (Various) | Up to 10,950 (Up to 30 years) | - | nih.gov |

DDT primarily biodegrades in soil to DDE under aerobic conditions and to DDD under anaerobic (flooded) conditions. cdc.gov DDE, a primary degradation product, also exhibits significant persistence in soil, with reported half-lives ranging from 151 to 271 days in tropical/subtropical regions. cdc.gov

Aquatic System Persistence

In aquatic environments, DDT compounds are highly persistent, although their distribution is complex. They have low water solubility and tend to adsorb strongly to particulate matter, including suspended solids and sediments. cdc.govwikipedia.orgresearchgate.net Sediment serves as a significant sink for DDT released into water, where it can remain available for ingestion by benthic organisms. cdc.govbioline.org.brresearchgate.net

The half-life of DDT in aquatic environments is reported to be substantial. One source lists the half-life of DDT in aquatic environments as about 150 years. orst.eduwikipedia.orgorst.edu Direct photolysis of DDT and DDD in aquatic systems is generally slow, with estimated half-lives exceeding 150 years. cdc.gov Photolysis of DDE can be more rapid, with estimated half-lives around 1 day in summer and 6 days in winter over the United States, although photoisomers of DDE degrade more slowly. cdc.gov Biodegradation in water is considered a minor transformation mechanism for DDT, DDE, and DDD, with the latter two degrading more slowly than DDT in aquatic environments. cdc.gov

Table 2: Estimated Half-Lives of DDT and Metabolites in Aquatic Systems

| Compound | Fate Process | Estimated Half-Life | Conditions/Notes | Source |

| DDT | Overall Aquatic | ~150 years | - | orst.eduwikipedia.orgorst.edu |

| DDT | Direct Photolysis | >150 years | Aquatic systems | cdc.gov |

| DDD | Direct Photolysis | >150 years | Aquatic systems | cdc.gov |

| DDE | Direct Photolysis | ~1 day (summer) | Over the United States | cdc.gov |

| DDE | Direct Photolysis | ~6 days (winter) | Over the United States | cdc.gov |

| DDT | Biodegradation | Minor mechanism | Aquatic environments | cdc.gov |

| DDE, DDD | Biodegradation | Slower than DDT | Aquatic environments | cdc.gov |

Environmental Transport Mechanisms

DDT compounds are transported through the environment via various mechanisms, leading to their widespread distribution, including to regions where they were never directly applied.

Volatilization and Atmospheric Transport

Volatilization from soil and surface water is a significant pathway for DDT compounds to enter the atmosphere. cdc.govwikipedia.orgorst.edud-nb.info This process is influenced by factors such as temperature, soil moisture, and wind. cdc.govmpg.de Once in the atmosphere, DDT and its metabolites can be transported over long distances, a phenomenon referred to as "global distillation," which can lead to their deposition in cooler regions like the Arctic and Antarctic. cdc.govwikipedia.orgbioline.org.brmpg.deresearchgate.net

Atmospheric transport involves both vapor-phase movement and adsorption onto particulate matter. cdc.gov While estimated half-lives for vapor-phase DDE and DDD are relatively short (17 and 30 hours, respectively), their adsorption to particles can protect them from rapid degradation, facilitating long-range transport. cdc.gov Wet and dry deposition remove these chemicals from the atmosphere, returning them to land and surface waters. cdc.gov Atmospheric transport and deposition contribute to the contamination of areas far from original sources. bioline.org.brmpg.de

Runoff and Sedimentation

Runoff from agricultural fields and other contaminated sites is a major mechanism for the transport of DDT compounds from soil to aquatic systems. cdc.govwikipedia.orgbioline.org.brorst.edu Because DDT strongly adsorbs to soil particles, its loss in runoff is primarily associated with the transport of particulate matter. cdc.govbioline.org.br DDT and its metabolites tend to concentrate on organic material transported with finer soil fractions in runoff. cdc.gov The amount of DDT transported via runoff can be influenced by irrigation methods and seasonal weather patterns. cdc.gov

Upon entering aquatic systems, DDT compounds readily adsorb to suspended particulate matter and subsequently settle into sediments. cdc.govwikipedia.orgresearchgate.net Sedimentation is a crucial process that removes DDT from the water column, making sediment a primary sink. cdc.govwikipedia.orgbioline.org.brresearchgate.net However, sediments can also act as long-term sources of contamination, as deposited DDT can be released back into the water column under certain conditions, such as sediment resuspension due to water turbulence, dredging, or bioturbation. bioline.org.brresearchgate.net

Sequestration Phenomena in Environmental Compartments

Sequestration refers to the process by which contaminants become less available for transport, degradation, or biological uptake over time. In soils and sediments, DDT compounds can become strongly bound or "sequestered" within the matrix. cdc.govroyalsocietypublishing.orgacs.org This can occur through adsorption to organic matter and minerals, diffusion into micropores, and potentially through chemical interactions. cdc.govroyalsocietypublishing.org

The strong adsorption of DDT to soil organic carbon is well-documented, with high organic carbon partition coefficients (Koc) reported for p,p'-DDT, p,p'-DDE, and p,p'-DDD. cdc.gov This strong binding limits their leaching into groundwater but facilitates their transport with eroding soil particles. cdc.gov In sediments, sequestration can also occur, reducing the freely available concentration of DDT compounds in pore water. acs.org While sequestration can decrease the immediate bioavailability and mobility of DDT, it also contributes to its long-term persistence in environmental compartments, making contaminated soils and sediments ongoing sources of potential exposure. cdc.govresearchgate.netroyalsocietypublishing.org Remediation efforts for contaminated sediments sometimes involve the use of materials like activated carbon to enhance sequestration and reduce bioavailability. researchgate.netacs.org

Table 3: Environmental Transport Mechanisms of DDT Compounds

| Mechanism | Description | Environmental Compartments Involved | Key Factors |

| Volatilization | Transfer from soil/water surfaces to the atmosphere | Soil, Water, Atmosphere | Temperature, soil moisture, wind, vapor pressure |

| Atmospheric Transport | Movement through the atmosphere (vapor phase and particle-bound) | Atmosphere | Air currents, particle size, deposition (wet/dry) |

| Runoff | Transport from land surfaces to aquatic systems via water flow | Soil, Water | Rainfall intensity, land cover, soil properties, slope |

| Sedimentation | Settling of particle-bound compounds from the water column to the sediment bed | Water, Sediment | Water flow velocity, particle size, turbulence |

| Sequestration | Binding or entrapment within soil or sediment matrix, reducing bioavailability | Soil, Sediment | Organic matter content, clay content, contact time |

Bioaccumulation and Trophic Transfer Mechanisms

Bioaccumulation is the process by which chemicals are taken up by an organism directly from the surrounding medium (such as water or soil) or through consumption of contaminated food, resulting in a higher concentration of the chemical in the organism than in the environment. Trophic transfer, or biomagnification, is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. Persistent, lipophilic compounds like DDT isomers are known to bioaccumulate and biomagnify due to their stability and tendency to partition into fatty tissues.

Aquatic Food Web Dynamics

In aquatic ecosystems, persistent organochlorine compounds like DDT and its metabolites are absorbed by aquatic organisms and adsorb onto suspended particles, with limited amounts remaining dissolved in the water herts.ac.uk. Uptake from water is generally considered more important for aquatic organisms at lower trophic levels, while food becomes a major source for terrestrial fauna nih.govwikipedia.org. However, some research suggests that for higher trophic levels in aquatic systems, accumulation directly from water might be more significant than biomagnification through the food chain herts.ac.ukwikipedia.org.

Despite the lack of specific data for m,m'-DDT, studies on other DDT isomers and metabolites in aquatic food webs demonstrate bioaccumulation and trophic transfer. For instance, concentrations of DDT and its metabolites have been observed to increase with increasing trophic levels in aquatic food chains, from plankton to fish herts.ac.uk. The lipophilic nature of these compounds drives their bioconcentration in aquatic organisms, where levels in organisms can exceed those in the surrounding water herts.ac.uk.

Terrestrial Food Web Dynamics

In terrestrial ecosystems, the primary source of uptake for organisms is typically contaminated food nih.govwikipedia.org. Persistent organochlorine residues in soil can be taken up by soil organisms, such as earthworms, which can then pose a significant exposure hazard to their predators due to the accumulation of residues in their tissues wikipedia.orgwikidata.org.

While specific data on this compound in terrestrial food webs is not available in the provided sources, the principles observed for other persistent organochlorines apply. Compounds like p,p'-DDE, a metabolite of p,p'-DDT, have been shown to biomagnify in terrestrial food chains, such as those involving earthworms and birds wikidata.org. It is expected that this compound, given its similar properties, would also have the potential to bioaccumulate in terrestrial organisms and transfer through trophic levels.

Long-Range Migratory Transport

Persistent organic pollutants, including DDT and its metabolites, can undergo long-range transport through various environmental media, including air and water currents, as well as within the bodies of migrating animals nih.goviarc.fr. This phenomenon, often referred to as "global distillation," can lead to the contamination of regions far from the original source of release, including polar areas herts.ac.uk.

Metabolic and Degradation Pathways of Dichlorodiphenyltrichloroethane Isomers

Biotransformation Pathways Under Anaerobic Conditions

Under anaerobic conditions, the primary degradation mechanism for DDT is reductive dechlorination. tandfonline.comnih.govcdc.gov This process is considered the dominant reaction in anoxic environments such as flooded soils and sediments. tandfonline.comcdc.gov

Reductive Dechlorination Mechanisms

Reductive dechlorination involves the removal of a chlorine atom from the trichloromethyl group of the DDT molecule and its replacement with a hydrogen atom. tandfonline.com This initial and major biotransformation step converts DDT to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). tandfonline.comnih.govnih.gov This reaction can be mediated by a variety of anaerobic and facultative anaerobic bacteria. tandfonline.com Further successive reductive dechlorination reactions can then occur, leading to a cascade of metabolites. tandfonline.com For instance, the transformation of DDT to DDD can be accelerated in the presence of iron-reducing bacteria and iron oxides. nih.gov Studies have shown that biogenic Fe(II) sorbed on the surface of iron oxides can act as a mediator in the transformation of DDT. nih.gov

Identification of Anaerobic Metabolites

The primary and most frequently reported anaerobic metabolite of DDT is DDD. tandfonline.comnih.gov However, a number of subsequent metabolites have been identified in laboratory studies. The degradation of DDD can proceed through further dechlorination to form DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene). nih.govmdpi.com From DDMU, the pathway can continue to DDMS (1-chloro-2,2-bis(p-chlorophenyl)ethane) and then to DDNU (1,1-bis(4-chlorophenyl)ethylene). tandfonline.com Oxidation of DDNU can yield DDOH (2,2-bis(p-chlorophenyl)ethanol), which can be further oxidized to DDA (2,2-bis(p-chlorophenyl)acetic acid). tandfonline.com DDA can then be decarboxylated to form DDM (bis(p-chlorophenyl)methane). tandfonline.com Finally, DDM can be metabolized to DBP (4,4'-dichlorobenzophenone). tandfonline.com

| Precursor | Metabolite | Transformation Process |

| DDT | DDD | Reductive Dechlorination |

| DDD | DDMU | Dechlorination |

| DDMU | DDMS | Reductive Dechlorination |

| DDMS | DDNU | Dehydrochlorination |

| DDNU | DDOH | Oxidation |

| DDOH | DDA | Oxidation |

| DDA | DDM | Decarboxylation |

| DDM | DBP | Oxidation |

Biotransformation Pathways Under Aerobic Conditions

In the presence of oxygen, DDT undergoes different degradation pathways, primarily initiated by dehydrochlorination or oxidation. tandfonline.comcdc.gov

Oxidative Degradation Mechanisms

Under aerobic conditions, one of the initial steps can be the dehydrochlorination of DDT to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). tandfonline.comcdc.gov Another aerobic pathway involves oxidation. Some bacteria can hydroxylate the aromatic rings of the DDT molecule. nih.gov This is often followed by ring cleavage, a critical step in the complete mineralization of the compound. nih.gov For example, the bacterium Alcaligenes eutrophus A5 has been shown to oxidize DDT, suggesting the involvement of a dioxygenase enzyme, leading to the formation of hydroxylated intermediates. nih.gov

Identification of Aerobic Metabolites

The most common and persistent metabolite formed under aerobic conditions is DDE. tandfonline.comcdc.gov Following oxidative pathways, several other metabolites have been identified. Hydroxylated DDT intermediates are formed, which can then undergo meta-cleavage of the aromatic ring. nih.gov This can ultimately lead to the formation of 4-Chlorobenzoic acid as a major stable intermediate. nih.gov In some fungal degradation pathways, DDT can be metabolized to compounds such as DBP and DBH (4,4'-dichlorobenzhydrol). asm.org

| Precursor | Metabolite | Transformation Process |

| DDT | DDE | Dehydrochlorination |

| DDT | Hydroxy-DDT | Oxidation (Hydroxylation) |

| Hydroxy-DDT | 4-Chlorobenzoic acid | Ring Cleavage |

| DDT | DBP / DBH | Oxidation (Fungal) |

Microbial Degradation Mechanisms and Enzymatic Roles

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade DDT and its metabolites. tandfonline.com The degradation can occur through co-metabolism, where the microbe does not use the contaminant as a primary energy source.

Several enzymes have been implicated in the degradation of DDT. Under anaerobic conditions, the initial reductive dechlorination of DDT to DDD is an enzymatic process. tandfonline.com While specific enzymes are not always fully characterized, the process is known to be biologically mediated. tandfonline.com

Under aerobic conditions, dioxygenase enzymes play a role in the initial oxidation of the aromatic rings of DDT, as seen in Alcaligenes eutrophus A5. nih.gov In fungi, particularly white-rot fungi like Phanerochaete chrysosporium, extracellular lignin-modifying enzymes such as lignin (B12514952) peroxidases and manganese peroxidases are involved in the initial attack on the DDT molecule. asm.org

| Condition | Enzyme Class/Enzyme | Role |

| Anaerobic | Reductases | Reductive dechlorination of DDT to DDD |

| Aerobic | Dioxygenases | Oxidation of aromatic rings |

| Aerobic (Fungal) | Lignin Peroxidase | Initial oxidation of DDT |

| Aerobic (Fungal) | Manganese Peroxidase | Initial oxidation of DDT |

Table of Chemical Compounds

| Abbreviation | Full Chemical Name |

| DDT | Dichlorodiphenyltrichloroethane |

| m,m'-DDT | 1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(3-chlorobenzene) |

| p,p'-DDT | 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane |

| o,p'-DDT | 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene |

| DDD | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane |

| DDE | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene |

| DDMU | 1-chloro-2,2-bis(p-chlorophenyl)ethylene |

| DDMS | 1-chloro-2,2-bis(p-chlorophenyl)ethane |

| DDNU | 1,1-bis(4-chlorophenyl)ethylene |

| DDOH | 2,2-bis(p-chlorophenyl)ethanol |

| DDA | 2,2-bis(p-chlorophenyl)acetic acid |

| DDM | bis(p-chlorophenyl)methane |

| DBP | 4,4'-dichlorobenzophenone (B107185) |

| DBH | 4,4'-dichlorobenzhydrol |

Bacterial Mediated Degradation

The microbial degradation of DDT isomers is a critical process in the environmental fate of these persistent organic pollutants. Bacteria, under both aerobic and anaerobic conditions, play a significant role in the transformation of DDT. nih.gov While specific studies on this compound are scarce, the primary bacterial degradation pathways for DDT isomers are well-documented.

Under anaerobic conditions, the principal pathway for DDT degradation is reductive dechlorination, where a chlorine atom on the trichloroethane group is replaced by a hydrogen atom, leading to the formation of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). nih.govtandfonline.com This process is carried out by a variety of bacteria, including species of Escherichia, Enterobacter, Klebsiella, and Pseudomonas. Further degradation of DDD can occur, leading to a series of subsequent metabolites.

In aerobic environments, the primary transformation product is often 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), formed through dehydrochlorination. tandfonline.com DDE is notably more persistent in the environment than the parent DDT molecule. Some bacterial strains have been identified that can further degrade these initial metabolites, though often at a slow rate. researchgate.net

Table 1: General Bacterial Degradation Pathways for DDT Isomers

| Condition | Primary Initial Reaction | Key Metabolite |

| Anaerobic | Reductive Dechlorination | DDD |

| Aerobic | Dehydrochlorination | DDE |

This table represents generalized pathways for DDT isomers and is not based on specific studies of this compound.

Fungal Mediated Degradation

Fungi, particularly ligninolytic fungi such as the white-rot fungus Phanerochaete chrysosporium, are highly effective in degrading a wide range of persistent organic pollutants, including DDT isomers. tandfonline.comasm.org These fungi possess powerful, non-specific extracellular enzyme systems that can initiate the breakdown of complex molecules like DDT. asm.org

The degradation of DDT by white-rot fungi can proceed through an oxidative pathway, which is distinct from the primary bacterial pathways. asm.org This can lead to the formation of metabolites such as dicofol, 4,4'-dichlorobenzophenone (DBP), and others. tandfonline.comasm.org The ability of these fungi to mineralize DDT, breaking it down completely to carbon dioxide, has been demonstrated for the p,p'-DDT isomer. asm.org It is presumed that this compound would be susceptible to similar fungal enzymatic attack.

Table 2: Key Fungal Metabolites of DDT Isomers

| Fungal Species (Example) | Key Metabolites |

| Phanerochaete chrysosporium | DDD, Dicofol, FW-152, DBP |

This table represents metabolites identified from the degradation of p,p'-DDT and is not based on specific studies of this compound.

Algal and Cyanobacterial Contributions

Microalgae and cyanobacteria also contribute to the environmental degradation of DDT isomers. nih.gov These photosynthetic microorganisms can break down DDT through two primary mechanisms: bioaccumulation and enzymatic degradation. nih.gov Algae can absorb and concentrate DDT from the surrounding environment, and subsequently, intracellular enzymes can metabolize the compound. nih.gov Species such as Chlorella have been noted for their ability to degrade DDT. cdc.gov The specific pathways and efficiency of this compound degradation by algae and cyanobacteria have not been detailed in the available literature.

Enzymatic Systems Involved in Dichlorodiphenyltrichloroethane Metabolism

A variety of enzymatic systems are implicated in the metabolism of DDT isomers. In fungi, the key enzymes are extracellular ligninolytic enzymes, including lignin peroxidases, manganese peroxidases, and laccases. nih.gov These enzymes have a low substrate specificity and can oxidize a broad range of aromatic compounds. nih.gov

In bacteria, both reductive and oxidative enzymes are involved. Reductive dehalogenases are responsible for the conversion of DDT to DDD under anaerobic conditions. nih.gov Under aerobic conditions, other enzymatic systems, including cytochrome P450 monooxygenases, can be involved in the initial steps of degradation. dergipark.org.tr The specific enzymes responsible for the degradation of this compound have not been explicitly identified.

Abiotic Degradation Processes

Photolytic Degradation

Photolytic degradation, or photolysis, is an abiotic process where light energy drives the breakdown of chemical compounds. DDT isomers can undergo photolysis, particularly in the presence of ultraviolet (UV) light from the sun. cdc.govelsevierpure.com The photolytic degradation of DDT can lead to the formation of DDE and DDD, as well as other products. elsevierpure.com The rate of photolysis is influenced by factors such as the intensity of light, the presence of photosensitizing agents in the environment (such as humic substances), and the medium in which the DDT is present (e.g., water, soil surface). researchgate.net While it is expected that this compound is susceptible to photolytic degradation, specific quantum yields and degradation rates for this isomer are not well-documented.

Hydrolytic Degradation

Hydrolysis is a significant abiotic degradation pathway for dichlorodiphenyltrichloroethane (DDT) isomers, involving the chemical breakdown of the compound due to reaction with water. This process is highly dependent on the pH of the surrounding medium. While much of the available research pertains to technical-grade DDT, which is predominantly composed of p,p'-DDT, the principles of hydrolytic degradation are applicable to the this compound isomer as well.

The primary hydrolytic reaction for DDT is a dehydrochlorination, which results in the formation of its corresponding, more stable metabolite, dichlorodiphenyldichloroethylene (DDE). cdc.gov In the case of this compound, this reaction would yield m,m'-DDE.

Research findings indicate that the rate of DDT hydrolysis is substantially influenced by pH. The reaction is significantly accelerated under alkaline or basic conditions. cdc.govepa.gov This process is described as a base-catalyzed reaction. cdc.gov For instance, studies on general DDT have shown a half-life of 81 days at a pH of 9. cdc.gov Conversely, under acidic conditions, the hydrolysis of DDT is extremely slow, with one report estimating a half-life of 12 years. nih.gov In neutral conditions, the rate of abiotic hydrolysis is also considered to be a minor transformation mechanism. cdc.gov

The table below summarizes the effect of pH on the hydrolytic degradation of DDT based on available research. It is important to note that this data is for general DDT and not exclusively for the m,m' isomer.

Table 1: Effect of pH on DDT Hydrolysis Half-Life

| pH Condition | Rate of Hydrolysis | Reported Half-Life |

|---|---|---|

| Acidic | Very Slow | 12 years nih.gov |

| Neutral | Minor/Slow | Not specified |

The primary product formed from the hydrolysis of DDT is DDE. cdc.gov Further hydrolysis of DDE itself is not considered a significant environmental fate process. cdc.gov

Ecotoxicological Mechanisms and Biological Interactions

Molecular and Cellular Mechanisms of Biological Response

The biological responses to M,m'-DDT, like other DDT isomers, are mediated through complex interactions at the molecular and cellular levels. These can involve binding to receptors, modulating gene expression, affecting enzyme activity, and disrupting cellular structures like plasma membranes and cell junctions.

Organochlorine compounds, including DDT isomers, are known to interact with various biological receptors. While extensive research has focused on the interactions of p,p'-DDT and o,p'-DDT with estrogen and androgen receptors, leading to endocrine disruption wikipedia.orginchem.orgd-nb.info, specific data on the receptor interactions of this compound is less commonly detailed in general ecotoxicological overviews. However, the structural similarity suggests potential for similar, albeit possibly varied, interactions with hormone receptors or other ligand-binding proteins. Some studies on related DDT isomers and metabolites have indicated interactions with estrogen receptors, with varying potencies compared to endogenous hormones inchem.org. For instance, an o,p'-DDT metabolite was shown to transactivate the human estrogen receptor in yeast expression systems, albeit with lower potency than estradiol (B170435) inchem.org. DDE, a major metabolite of p,p'-DDT, can act as a weak androgen receptor antagonist wikipedia.org. The D-dopachrome tautomerase (DDT) gene product, a functionally distinct molecule from the pesticide, has been shown to bind to the CD74 receptor, activating downstream signaling cascades pnas.orgnih.gov. While this highlights the importance of receptor binding in biological responses, it is crucial to distinguish this from the mechanisms of the organochlorine pesticide this compound.

Exposure to DDT and its metabolites can lead to alterations in gene expression, influencing various cellular processes. Studies have shown that DDT and its metabolites can activate transcription factors like AP-1 independently of estrogen receptor status in human uterine cell lines nih.gov. This suggests alternative pathways for gene regulation beyond traditional hormone receptor binding. Furthermore, resistance to DDT in organisms like Drosophila melanogaster has been linked to the upregulation of genes involved in detoxification pathways, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) plos.orgnih.gov. This indicates that exposure can induce genetic changes that enhance an organism's ability to metabolize or tolerate the compound. While these findings primarily relate to other DDT isomers and the general "DDT complex," they illustrate the potential for this compound to similarly influence gene expression related to stress response, detoxification, and other biological functions.

DDT and its derivatives are known to interact with and modulate the activity of various enzymes, particularly those involved in metabolism and detoxification. A key mechanism is the induction of microsomal enzymes, including cytochrome P450 enzymes, primarily through the activation of the constitutive androstane (B1237026) receptor (CAR) d-nb.info. This induction can enhance the metabolism of xenobiotics, including DDT itself, but can also affect the metabolism of endogenous compounds cabidigitallibrary.org. Studies in rats have shown that DDT can induce CYP2B and CYP3A enzymes, with potential sex-dependent differences in induction levels inchem.orgd-nb.info. The potencies of DDT, DDE, and DDD for inducing CYP2B are reported to be of a similar order of magnitude inchem.org. Inhibition of enzymes is also a relevant mechanism. For instance, p,p'-DDE has been shown to inhibit calcium ATPase in the membrane of the shell gland in birds, contributing to eggshell thinning wikipedia.orgornl.gov. Aromatase activity, involved in steroid hormone synthesis, can also be affected by DDT metabolites, with observed induction or inhibition depending on the cell type and concentration nih.gov. While specific data on this compound's impact on these enzymes is limited, its structural relationship to other DDT isomers suggests the potential for similar enzymatic interactions.

Microbial Community Dynamics and Resilience

Microbial communities are fundamental to ecosystem functioning and play a vital role in nutrient cycling and the degradation of pollutants nih.govresearchgate.netnih.gov. The presence of contaminants like this compound in the environment can influence the structure, diversity, and resilience of these communities. While general DDT contamination has been shown to impact microbial populations, the specific effects of this compound on microbial community dynamics and resilience require further investigation. However, studies on the biodegradation of DDT by specific microorganisms highlight the capacity of some microbial species to metabolize these compounds, which can influence their persistence and bioavailability in the environment mdpi.com.

Aquatic microorganisms, such as green algae, have demonstrated sensitivity to DDT exposure. Environmental exposure concentrations as low as 0.1 µ g/litre have been shown to cause inhibition of growth and photosynthesis in green algae inchem.orgwho.int. Different species exhibit varying sensitivities; for example, some marine diatoms showed inhibited growth between 1 and 10 µg DDT/litre, while a green flagellate was unaffected at concentrations up to 1 mg/litre inchem.org. Repeated exposure to DDT can lead to the development of tolerance in some microorganisms who.int. While these studies focus on general DDT, they indicate the potential for this compound to similarly affect the growth and photosynthetic activity of susceptible microbial species, potentially impacting primary production in aquatic ecosystems. The excessive growth of photosynthetic microorganisms, known as algal blooms, can be favored by excessive nutrients, but pollutants can also influence these dynamics ncert.nic.inacs.orgnih.gov.

Development of Tolerance in Microbial Populations

Impacts on Microbial Species Composition

Information detailing the specific impacts of this compound on microbial species composition is not extensively documented in the reviewed literature. Studies on the effects of long-term contamination by general DDT have shown alterations in the composition of soil microbial communities, including declines in susceptible bacterial and algal populations and potential increases in tolerant fungal species nih.gov. However, these findings relate to technical DDT or other isomers, and the distinct effects of this compound on the diversity and structure of microbial ecosystems are not specifically addressed in the search results. Therefore, a comprehensive understanding of how this compound influences microbial species composition based solely on the provided information is not possible.

Insecticide Resistance Mechanisms

Specific research focusing solely on insecticide resistance mechanisms directly attributable to this compound exposure in insect populations is not detailed in the provided search results. The vast majority of studies on DDT resistance mechanisms concern the predominant isomer, p,p'-DDT, and technical DDT. These studies have identified various mechanisms, including target-site insensitivity due to mutations in the voltage-gated sodium channel and metabolic resistance mediated by detoxification enzymes wikipedia.orgnih.govplos.org. While this compound is an isomer of DDT and shares structural similarities, the specific ways in which insects might develop resistance uniquely to this particular isomer have not been found within the scope of this search.

Biochemical Resistance Pathways

Detailed information on biochemical resistance pathways specifically induced or utilized by insects in response to this compound is not available in the consulted literature. Research on DDT resistance, generally referring to p,p'-DDT, highlights the significant role of metabolic enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) in detoxifying the insecticide wikipedia.orgnih.govplos.orgnih.govplos.org. These enzymes can metabolize DDT into less toxic compounds, thereby reducing its efficacy. However, whether these same pathways are involved in the metabolism of this compound, and to what extent, is not specified in the provided sources. Studies have shown upregulation of GSTs in populations resistant to DDT nih.govplos.org, suggesting their role in detoxification, but the specific interaction with this compound is not described.

Physiological and Behavioral Adaptations

Specific physiological and behavioral adaptations of insects in response to this compound exposure are not explicitly described in the provided search results. Research on other DDT isomers, particularly p,p'-DDT, has indicated that physiological resistance can involve reduced penetration of the insecticide through the cuticle or increased excretion orst.edu. Behavioral adaptations, such as avoidance of treated surfaces (excito-repellency), have also been observed in some insect species exposed to DDT wikipedia.orgbiodiversitylibrary.org. However, the extent to which this compound elicits these specific physiological or behavioral responses, or if unique adaptations occur in response to this isomer, is not detailed in the consulted literature.

Remediation and Environmental Management Strategies for Dichlorodiphenyltrichloroethane Contamination

Bioremediation Technologies

Bioremediation leverages the metabolic capabilities of microorganisms and plants to degrade or transform contaminants into less harmful substances. This approach is often considered environmentally friendly and potentially cost-effective for DDT contamination nih.govtandfonline.com. DDT and its main residues, DDE and DDD, can biodegrade, albeit slowly, in soil and water nih.gov.

In-Situ and Ex-Situ Approaches

Bioremediation techniques can be applied either in situ or ex situ researchgate.net. In-situ methods treat the contamination directly at the site without excavating the contaminated material, which is often preferable due to lower cost and minimal disturbance nih.govfrtr.gov. Examples of in-situ microbial DDT remediation include bio-attenuation, biostimulation, and bioaugmentation nih.gov. Ex-situ techniques involve the removal of contaminated soil or water for treatment elsewhere, often in controlled environments like bioreactors nih.govfrtr.gov. While more laborious and expensive, ex-situ methods can allow for better control of environmental parameters to optimize degradation nih.gov.

Bioaugmentation and Biostimulation Methodologies

Two key strategies to enhance microbial degradation of DDT are bioaugmentation and biostimulation nih.govresearchgate.net. Bioaugmentation involves introducing specific microorganisms with known DDT-degrading capabilities to a contaminated site, particularly where indigenous microbial populations lack sufficient degradative capacity nih.govresearchgate.net. This aims to increase the catabolic potential for DDT breakdown nih.gov. However, the success of bioaugmentation can be limited by the survival and dispersal of the introduced strains in the complex soil environment frontiersin.org.

Biostimulation, on the other hand, focuses on modifying the environmental conditions to enhance the activity and growth of indigenous microorganisms capable of DDT remediation nih.gov. This can involve adjusting factors such as nutrient levels, pH, temperature, moisture content, and aeration nih.govdergipark.org.tr. The primary advantage of biostimulation is that it utilizes microbes already adapted to the local environment nih.gov. Both bioaugmentation and biostimulation can be used in combination to optimize DDT degradation efficiency nih.gov.

Role of Microbial Consortia in Enhanced Degradation

Individual microbial strains may have limited capacity for complete DDT mineralization. Research suggests that microbial consortia, composed of multiple microbial species, can be more effective in degrading DDT and its metabolites due to synergistic interactions and the combined action of different metabolic pathways bbrc.innih.govtandfonline.com. Consortia can facilitate the degradation of DDT pollutants from diverse environmental matrices nih.gov. Studies have shown that defined microbial consortia can achieve significant degradation rates of DDT in laboratory settings bbrc.inscialert.netmicrobiologyjournal.org. For instance, a microbial consortium was found to degrade 57.8% of 5 ppm DDT in 72 hours in shake flasks bbrc.in. Another study reported a defined microbial consortium degrading up to 98% of 35 ppm DDT by the end of 72 hours under favorable conditions scialert.net.

Table 1: Examples of DDT Degradation by Microbial Consortia

| Microbial Consortium Composition | Initial DDT Concentration | Degradation Efficiency | Time | Source |

| Microbial population from aquatic systems | 5 ppm | 57.8% | 72 h | bbrc.in |

| Defined microbial consortium | 35 ppm | ~98% | 72 h | scialert.net |

| Fomitopsis pinicola and Ralstonia pickettii | 5 mM | 61% | 7 days | nih.gov |

| Bacillus subtilis and Fomitopsis pinicola | Not specified | 86% | 7 days | nih.gov |

| Pleurotus ostreatus and Pseudomonas aeruginosa | Not specified | 86% | Not specified | nih.gov |

| Microbial consortium from coconut fiber, garden compost, agricultural soil, and Trametes versicolor | 30–40 mg/kg | Not specified | 16 days | nih.gov |

Note: Specific initial concentrations and timeframes varied across studies.

Phytoremediation Potential and Applications

Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water medigraphic.comscielo.org.mx. Plants can influence the rhizosphere environment, stimulating microbial activity and enhancing the biodegradation of pollutants like DDT mdpi.com. Some plants have shown the ability to take up DDT and its metabolites mdpi.comnih.gov. Research has explored the potential of various plant species for phytoremediation of DDT-contaminated soil medigraphic.comnih.govuoguelph.ca. For example, zucchini and pumpkin have demonstrated high translocation and bioaccumulation factors for sigmaDDT (sum of DDT, DDD, and DDE) in their shoots nih.gov. Phytoremediation, especially when assisted by rhizosphere microorganisms, is considered a sustainable technology for recovering DDT-contaminated soils medigraphic.comscielo.org.mx.

Chemical Remediation Techniques

Chemical remediation techniques involve the use of chemical reactions to transform or destroy contaminants. These methods can be effective for persistent compounds like DDT, particularly when biological degradation is slow or ineffective uoguelph.ca.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that involve the generation of highly reactive oxidizing species, primarily hydroxyl radicals (HO•), to degrade organic pollutants researchgate.netzu.ac.aescispace.com. AOPs can be effective in breaking down persistent organic pollutants like pesticides zu.ac.aetandfonline.com. Various AOPs, including Fenton or Photo-Fenton systems, UV light peroxidation (H2O2/UV), and photocatalysis (e.g., TiO2/UV), have been explored for the degradation of pesticides in water and wastewater zu.ac.aescispace.comkirj.ee. While the search results discuss AOPs in the context of pesticide degradation, specific detailed research findings solely on the application of AOPs for m,m'-DDT are not prominently featured, with the focus generally being on the degradation of various organic pollutants or pesticides as a class. However, the principle of generating highly reactive radicals suggests potential for the degradation of chlorinated hydrocarbons like DDT isomers.

Dechlorination via Bimetallic Systems

Bimetallic systems have emerged as a promising technology for the reductive dechlorination of DDT. This process involves the use of two different metals, typically zero-valent metals combined with a more noble metal, to facilitate the removal of chlorine atoms from the DDT molecule, leading to less toxic or non-toxic products.

Studies have compared the effectiveness of various bimetallic systems for DDT dechlorination. For instance, systems utilizing Mg⁰ in combination with Zn, Ni, or Co have been investigated. Experiments showed that Mg⁰-Zn, Mg⁰-Ni, and Mg⁰-Co systems all achieved high DDT transformation efficiencies, exceeding 98% within 24 hours in a water-acetone phase researchgate.net. The Mg⁰-Zn system demonstrated a step-wise and sequential dechlorination pathway of DDT, progressing through 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) and 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS) to form 2,2-bis(p-chlorophenyl)ethane (DDNS) as the end product, indicating the removal of all three alkyl chlorine atoms researchgate.net.

Another bimetallic system, Mg⁰/Pd⁴⁺, has also shown effectiveness in dechlorinating DDT, DDD, and DDE in aged soil samples researchgate.net. Gas chromatography-mass spectrometry (GC-MS) analyses revealed the formation of 1,1-diphenylethane (B1196317) as an end product from the degradation of DDT, DDE, and DDD, suggesting the removal of all five chlorine atoms (three alkyl and two aryl) researchgate.net. The presence of acid can enhance the reaction rate by providing protons and preventing metal passivation researchgate.net.

While bimetallic systems offer high reactivity and can achieve complete dechlorination, the use of certain noble metals like palladium can increase treatment costs compared to non-catalytic metal couples researchgate.net. The effectiveness of these systems can be influenced by factors such as the presence of surfactants or organic solvents to enhance DDT solubility and the addition of acid to provide protons for efficient reductive dechlorination researchgate.net.

Here is a summary of dechlorination efficiencies for different bimetallic systems:

| Bimetallic System | Medium | Efficiency (% DDT transformed within 24h) | Primary End Products | Reference |

| Mg⁰-Zn | Water-acetone (1:1) | >98 | DDD, DDMS, DDNS | researchgate.net |

| Mg⁰-Ni | Water-acetone (1:1) | >98 | Not specified (inefficient removal noted) | researchgate.net |

| Mg⁰-Co | Water-acetone (1:1) | >98 | DDD | researchgate.net |

| Mg⁰-Co | Pure acetone (B3395972) | Not specified | DDE, DDMU | researchgate.net |

| Mg⁰-Ni | Pure acetone | Not specified | DDE, DDMU | researchgate.net |

| Mg⁰/Pd⁴⁺ | Water-biosurfactant | Almost complete within 1h (for 50 ppm) | Diphenylethane | researchgate.net |

Integrated Remediation Approaches and Challenges

Remediating DDT-contaminated sites is challenging due to the compound's persistence, low bioavailability, and the formation of persistent and toxic metabolites like DDE and DDD researchgate.netnih.govuoguelph.ca. No single method can satisfactorily address DDT remediation under natural conditions researchgate.net. Therefore, integrated remediation approaches that combine multiple techniques are often necessary to achieve effective cleanup.

Various remediation methods have been explored for DDT, including biodegradation, photochemical reactions, electrochemical processes, high-temperature calcinations, and zero-valent metals researchgate.net. Bioremediation, particularly in situ microbial degradation, is considered promising due to its low cost and environmental friendliness researchgate.net. However, the efficiency of microbial degradation can be low, especially when DDT is the sole carbon source or due to limited substrate availability researchgate.net.

Integrated approaches often combine biological, chemical, and physical methods to overcome the limitations of individual techniques tandfonline.com. For example, combining plasma and thermal desorption strategies has been reported for DDT degradation mdpi.com. Surfactant-enhanced soil washing followed by treatment of the liquid phase with iron powder or activated carbon is another integrated approach uoguelph.ca. Capping contaminated sediments with reactive materials is an in situ, low-cost option for immobilization and enhanced degradation researchgate.net.

Despite advancements, significant challenges remain in DDT remediation. The aging and sequestration of DDT in soil can reduce its bioavailability to microorganisms and other remediation agents researchgate.nettandfonline.com. The formation of toxic metabolites like DDE and DDD, which are often more resistant to degradation than the parent compound, further complicates remediation efforts researchgate.netnih.govuoguelph.ca. Scaling up laboratory-scale technologies to field applications also presents challenges tandfonline.com.

Synergistic Remediation Strategies

One example of a synergistic approach is the combination of phytoremediation and microbial remediation. Plants can enhance the rhizosphere environment, promoting the growth and activity of pollutant-degrading microorganisms mdpi.com. Studies have shown that the combined remediation using ryegrass and specific bacterial strains can lead to higher removal rates of DDT and DDE compared to using either method alone mdpi.com. The presence of ryegrass was found to contribute to the survival and reproduction of the degrading bacterial strain, increasing microbial numbers and enzyme activity in the soil mdpi.com.

Another synergistic strategy involves enhancing the delivery and effectiveness of remediation agents. For instance, using surfactant-stabilized foam as a carrier for nano-zerovalent iron (nZVI) has been shown to significantly improve nZVI transport and distribution in contaminated soil, leading to enhanced DDT removal efficiency compared to using surfactant solutions alone nih.govatlantis-press.com. The foam facilitates better contact between the nZVI and the adsorbed DDT atlantis-press.com.

The addition of amendments like organic matter, chelators, low-molecular-mass organic acids, and seaweeds can also enhance DDT degradation by stimulating microbial activity or increasing pollutant bioavailability researchgate.netnih.gov.

Factors Limiting Remediation Efficiency

Several factors can limit the efficiency of DDT remediation strategies. These limitations are often related to the properties of DDT, the characteristics of the contaminated matrix, and the effectiveness of the remediation technology itself.

One major limiting factor is the low bioavailability of DDT in contaminated soil and sediment researchgate.netmdpi.com. DDT strongly adsorbs to soil particles and organic matter, making it less accessible to degrading microorganisms or chemical reagents researchgate.netatlantis-press.com. Aging and sequestration of DDT in the soil matrix over time further reduce its bioavailability researchgate.net.

The toxicity of DDT and its metabolites to microorganisms can also limit the effectiveness of bioremediation nih.govmdpi.com. While many bacteria and fungi can degrade DDT, their efficiency can be low, and high concentrations of the pollutant can inhibit microbial activity researchgate.netnih.gov.

Environmental conditions such as pH, temperature, and nutrient availability play a significant role in the success of remediation researchgate.netnih.gov. For example, the effectiveness of zero-valent iron for DDT dechlorination can be enhanced at low pH, which helps reduce surface corrosion products and maintain a reactive surface nih.gov. However, high pH can quench the hydrodechlorination reaction researchgate.net.

The formation of persistent and toxic transformation products like DDE and DDD is another significant challenge researchgate.netnih.govuoguelph.ca. These metabolites are often more resistant to degradation than the parent compound, requiring different or more vigorous treatment methods uoguelph.ca.

Technical limitations of remediation technologies can also hinder efficiency. For instance, nanoscale zero-valent iron, while highly reactive, is prone to rapid aggregation and surface oxidation, which reduces its practical efficacy nih.gov. Traditional methods like dredging can suffer from incomplete removal and sediment resuspension researchgate.net.

Here is a table summarizing key factors limiting DDT remediation efficiency:

| Limiting Factor | Description | Impact on Remediation | References |

| Low Bioavailability | Strong adsorption to soil/sediment organic matter; aging and sequestration. | Reduces access of remediation agents (microbes, chemicals) to the contaminant. | researchgate.netresearchgate.netmdpi.com |

| Toxicity to Microbes | DDT and metabolites can be toxic to degrading microorganisms at high concentrations. | Inhibits microbial growth and activity, leading to low biodegradation rates. | nih.govmdpi.com |

| Formation of Persistent Metabolites | Degradation of DDT produces persistent and toxic compounds like DDE and DDD. | Requires additional or different treatment steps to degrade metabolites. | researchgate.netnih.govuoguelph.ca |

| Unfavorable Environmental Conditions | pH, temperature, nutrient availability, redox potential can affect reaction rates. | Can inhibit the activity of remediation agents (e.g., microbes, zero-valent metals). | researchgate.netnih.govnih.gov |

| Technical Limitations of Methods | Aggregation of nanoparticles, incomplete removal by physical methods, etc. | Reduces the overall effectiveness and applicability of specific remediation techniques. | tandfonline.comresearchgate.netnih.gov |

Advanced Analytical Methodologies for Dichlorodiphenyltrichloroethane Compounds

Extraction and Clean-up Techniques for Environmental Matrices

Effective extraction and clean-up are crucial steps in the analysis of DDT and its metabolites from environmental samples due to the complex nature of the matrices and the low concentrations at which these pollutants may be present. Various techniques have been developed and applied for this purpose. nih.govnih.govepa.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat solvents in contact with a sample, increasing the kinetics and diffusion rates of analytes from the matrix. researchgate.net This method can offer advantages in terms of speed and solvent consumption compared to traditional methods. researchgate.net Studies have shown MAE to be effective in extracting DDTs from soil samples. nih.govresearchgate.net For instance, research comparing MAE, Supercritical Fluid Extraction (SFE), and solvent extraction (SE) for DDT extraction from soil found that greater quantities of DDTs were extracted using MAE and SE compared to SFE. nih.govresearchgate.net MAE has also been applied in conjunction with headspace controlled-temperature liquid-phase microextraction for the determination of DDT and its metabolites in environmental aqueous samples. nih.gov Parameters such as solvent type, extraction time, temperature, and microwave power can be optimized to enhance extraction efficiency. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) employs a substance, typically carbon dioxide, in its supercritical state as the extraction fluid. mdpi.com Supercritical fluids possess properties between those of a liquid and a gas, allowing for efficient extraction. ajol.info SFE is considered a more environmentally friendly alternative to traditional solvent extraction methods due to the reduction in organic solvent usage. mdpi.comajol.info While effective for extracting various organic compounds, the efficiency of SFE for more polar compounds like some organochlorine pesticides can be influenced by the nonpolar nature of carbon dioxide, sometimes requiring modifiers such as acetone (B3395972) or methanol. mdpi.comajol.infopnnl.gov Studies have applied SFE for the extraction of pesticides, including 4,4'-DDT, from sediment samples, achieving recoveries in the range of 55% to 86% with the use of an acetone modifier and fractional extraction by pressure ramping. ajol.info However, some research suggests that MAE and solvent extraction might yield greater quantities of DDTs from soil compared to SFE. nih.govresearchgate.net

Solvent and Liquid-Liquid Extraction

Solvent extraction (SE), including techniques like Soxhlet extraction and sonication-assisted extraction, and liquid-liquid extraction (LLE) are traditional and widely used methods for the extraction of DDT and its metabolites from environmental matrices. nih.govresearchgate.netnih.govepa.gov These methods involve the use of organic solvents to partition the analytes from the sample matrix. nih.govepa.gov Liquid-liquid partitioning has been specifically used for extracting DDTs from water samples. nih.govresearchgate.net While effective, traditional solvent extraction methods can be time-consuming and require larger volumes of solvents compared to newer techniques like MAE and SFE. researchgate.netajol.info Clean-up procedures, such as solid-phase extraction (SPE) using materials like C18, are often coupled with solvent extraction to remove matrix interferences and improve the sensitivity and resolution of subsequent analysis. nih.gov

Chromatographic and Spectrometric Quantification

Following extraction and clean-up, chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of DDT compounds. nih.govepa.govthermofisher.comnih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography-Electron Capture Detection (GC-ECD) is a common and sensitive technique for the analysis of organochlorine pesticides, including DDT and its metabolites, due to the electron-capturing properties of the chlorine atoms in their structure. nih.govepa.govthermofisher.com GC separates the compounds based on their volatility and interaction with the stationary phase of the capillary column, while the ECD provides a highly sensitive response to electronegative compounds. epa.govthermofisher.com This method is widely used for the quantitative analysis of DDTs in environmental samples like soil and water. nih.govresearchgate.netnih.govresearchgate.net For accurate identification and quantification, especially in complex environmental samples, dual-column GC-ECD analysis or confirmation with another technique like GC-MS is often recommended to resolve coeluting compounds. epa.govthermofisher.com GC-ECD methods have demonstrated good linearity, recovery rates, and detection limits for DDT and its metabolites in various matrices. nih.govresearchgate.netnih.govresearchgate.net For example, a study reported recovery rates in the range of 72-120% for soil and 83-110% for water samples, with relative standard deviations (RSD) below 15%. nih.govresearchgate.net Detection limits of 20 ng/L for p,p'-DDE and 30 ng/L for o,p'-DDT, p,p'-DDD, and p,p'-DDT in environmental water samples have been achieved using GC-ECD coupled with MA-HS-CT-LPME. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of DDT and its metabolites. nih.govnih.govepa.govnih.govlibretexts.org GC separates the analytes, and the mass spectrometer detects them based on their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org GC-MS is often used to confirm the identity of pesticides detected by GC-ECD. nih.govresearchgate.netnih.gov The mass spectrum of a compound provides a unique fingerprint that aids in its identification. libretexts.org GC-MS can also be used for quantitative analysis, often employing techniques like selected ion monitoring (SIM) to enhance sensitivity for target analytes. libretexts.org While GC-MS can be less sensitive than GC-ECD for some chlorinated compounds, it offers greater specificity, which is particularly valuable for analyzing complex environmental samples where matrix interferences may be present. libretexts.orgrsc.orgspectroscopyonline.com GC-MS/MS (tandem mass spectrometry) can offer even greater selectivity and sensitivity for the analysis of DDT and its metabolites in environmental matrices like surface waters, sometimes outperforming LC-MS/MS for these legacy organochlorine pesticides. rsc.org

Isomer-Specific Analysis of Dichlorodiphenyltrichloroethane (e.g., p,p'-, o,p'-, m,m'-DDT) and Metabolites

Accurate assessment of DDT contamination requires analytical methods capable of differentiating between its various isomers and metabolites. The primary isomers of concern are p,p'-DDT and o,p'-DDT, which are the main components of technical DDT. wikipedia.orgcdc.gov Metabolites such as DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane) are also frequently analyzed, as they are major breakdown products found in the environment and biological samples. wikipedia.orgnih.govwikipedia.org

While p,p'-DDT and o,p'-DDT are the most prevalent isomers, the this compound isomer also exists. Isomer-specific analysis is crucial because the environmental fate, persistence, and potential toxicity can vary among these related compounds.

Chromatographic techniques, particularly gas chromatography (GC), are widely used for the separation and determination of DDT isomers and metabolites. researchgate.netresearchgate.net GC coupled with electron capture detection (ECD) or mass spectrometry (MS), including tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity for these analyses. nih.govresearchgate.netresearchgate.netuliege.be GC/MS confirmation may be used in conjunction with GC/ECD analysis, especially when concentrations are low. epa.gov

High-resolution gas chromatography/mass spectrometry and chiral HPLC have been employed for isomer-selective and even enantiomer-selective determination of DDT and related compounds. acs.org This level of specificity is important for detailed environmental fate studies and understanding the behavior of individual isomers and enantiomers.

Sample preparation techniques are critical for isolating and concentrating DDTs and their metabolites from complex matrices. Common extraction methods include liquid-liquid extraction, solid-phase extraction (SPE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and solvent extraction (SE). nih.govresearchgate.netresearchgate.net Cleanup steps, such as using alumina, Florisil, or silica (B1680970) gel, may be necessary to remove matrix interferences before chromatographic analysis. epa.gov

Method Validation and Quality Assurance in Dichlorodiphenyltrichloroethane Analysis

Method validation and quality assurance are essential to ensure the reliability, accuracy, and comparability of analytical data for DDT compounds. researchgate.netwho.int Validation involves assessing various performance characteristics of the analytical method. researchgate.neteuropa.eu

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision refers to the agreement among individual measurements of the same sample. uni.lu These parameters are typically assessed by analyzing fortified (spiked) samples with known concentrations of the target analytes. scispace.comnih.gov Recovery rates, calculated as the percentage of the spiked amount that is detected, are used to evaluate accuracy. scispace.comnih.govresearchgate.netnih.gov Precision is often expressed as relative standard deviation (RSD). scispace.comnih.govresearchgate.netuliege.be

Studies have shown varying recovery rates and RSDs depending on the matrix, extraction method, and analytical technique used. For instance, recovery rates in soil and water samples using GC-ECD and GC/MS ranged from 72-120% and 83-110%, respectively, with RSD below 15%. nih.govresearchgate.net An interlaboratory study using ELISA for DDT in soil reported mean real recoveries of 103% and 100% for two different soil types, with reproducibility RSDs averaging around 38-46% near detection limits and repeatability RSDs between 20-57%. scispace.comresearchgate.net Another study analyzing organochlorine pesticides in human serum by GC-MS/MS reported relative standard deviations below 10% for repeatability and below 15% for intermediate precision. uliege.be

Limit of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. uni.luresearchgate.net These limits are critical for determining the sensitivity of an analytical method and its suitability for analyzing samples with low levels of contamination.

LOD and LOQ values for DDT analysis vary depending on the matrix, sample preparation, and detection technique. For example, in soil and water samples analyzed by GC-ECD and GC/MS, the LOQ was reported as 0.0165 mg kg−1 in soil and 0.132 μg L−1 in water. nih.govresearchgate.net An ELISA method for DDT in soil reported LODs between 0.02 μg kg−1 and 0.64 μg kg−1 and LOQs between 0.04 μg kg−1 and 0.70 μg kg−1. researchgate.net A two-step indirect competitive enzyme immunoassay for DDT showed a detection limit of 0.3 nmol/L and a quantification limit of 4.2 nmol/L. tandfonline.com For organochlorine pesticides in water and sediment, method detection limits were found between 0.001 and 0.005 μg/L and 0.001 and 0.005 μg/g, respectively, while quantification limits were between 0.002 and 0.016 μg/L and 0.003 and 0.017 μg/g. researchgate.netnih.gov A method for DDT in honey using HPLC-DAD achieved LOD and LOQ values of 4.0 and 8.0 μg kg−1, respectively. ufmg.br

Inter-Laboratory and Inter-Method Comparability

Inter-laboratory and inter-method comparability studies are important for assessing the consistency of analytical results obtained by different laboratories or using different methods. researchgate.netwho.int Inter-laboratory studies involve multiple laboratories analyzing the same samples to evaluate the reproducibility of the method. scispace.comnih.govresearchgate.net These studies help identify potential sources of variability and ensure that results are comparable across different testing facilities.

Inter-method comparability assesses the agreement between results obtained using different analytical techniques or variations of a method. Studies have compared different extraction methods like MAE, SFE, and SE for DDTs in soil. nih.govresearchgate.net Comparison of GC-ECD and GC-MS/MS for organochlorinated compounds in human serum has also been performed to evaluate the advantages of different detection modes. researchgate.net Such comparisons are valuable for selecting appropriate methods and interpreting data from different sources.

Environmental Monitoring and Global Distribution of Dichlorodiphenyltrichloroethane Residues

Long-Term Monitoring Studies of Environmental Concentrations

Long-term monitoring studies have been crucial in understanding the environmental behavior and persistence of DDT residues following restrictions and bans on its use. These studies track concentrations in various environmental matrices, including soil, water, sediment, air, and biota.

Monitoring data from countries like Canada, Denmark, The Netherlands, and the USA have shown the presence of DDT residues in food items such as fruits, vegetables, cereal grains, milk, eggs, and meat products, even years after bans were implemented fao.org. These studies often express residues as the sum of p,p′-DDT, o,p′-DDT, p,p′-DDE, and p,p′-DDD, conforming to standard definitions fao.org.

Studies in the United States have demonstrated a significant decline in DDT concentrations in various media since the 1972 ban. For instance, the concentration of DDT in lake sediments decreased by 93% from 1965 to 1994, and in silt loam by 70% between 1960 and 1980 cdc.gov. Similarly, ΣDDT levels in sea lions decreased by two orders of magnitude between 1970 and 1992 cdc.gov.

In coastal marine environments of the continental United States, analysis of bivalve samples collected between 1986 and 2009 indicated that while DDT isomers and related metabolites remain ubiquitous contaminants, their concentrations have been decreasing tdi-bi.com. Average concentrations for the East, Gulf, and West coasts showed declining trends with an estimated environmental half-life between 10 and 14 years tdi-bi.com.

Monitoring in forest soils in areas with past DDT application has also revealed the long-term persistence of residues. Studies in Western Oregon found DDT residues in all forest floor and mineral soil samples, even at sites that had never received a direct application, indicating atmospheric transport and deposition from treated areas oregonstate.edu. Residue levels in the forest floor were generally higher than in the underlying mineral soil oregonstate.edu.

Long-term monitoring in tropical regions where DDT may still be used for vector control shows different trends compared to areas with historical-only use. Studies integrating biomonitoring data on a large geographic scale have highlighted that exposure to DDTs from indoor residual spraying (IRS) in tropical areas can be significantly higher than the current exposure of the general population in countries where it is banned nih.gov.

Spatial and Temporal Trends of Dichlorodiphenyltrichloroethane Residues

The spatial and temporal distribution of DDT residues is influenced by historical usage patterns, environmental transport processes, and degradation rates.

Temporally, the general trend in regions that have banned DDT use has been a significant decline in environmental concentrations since the peak usage periods in the mid-20th century cdc.govepa.govacs.org. Studies across Europe using passive air sampling from 2004 to 2019 showed that concentrations of most POPs, including ΣDDT, have declined significantly over the past 15 years, with estimated halving times acs.org. However, the rate of decline can vary depending on the environmental medium and location cdc.gov. For instance, while concentrations in some media show relatively faster decreases, the persistence in soil and sediment can lead to long-term reservoirs of contamination that continue to be a source of exposure cdc.govresearchgate.net.

Spatially, the distribution of DDT residues reflects areas of historical heavy application, such as agricultural regions and areas subjected to vector control programs malariaworld.orgca.govnih.gov. Residues are found globally due to their persistence and capacity for long-range atmospheric transport cdc.govtdi-bi.comnih.gov. Studies on the global distribution of POPs in butter, which can reflect atmospheric deposition, showed highest concentrations of p,p'-DDT and p,p'-DDE in areas of current use nih.gov.

Within specific regions, spatial distribution can be influenced by local environmental factors. In agricultural drainage systems, factors such as soil type, hydrology, and topography can influence the spatial distribution of DDT-DDE residues in watercourses nih.gov. Studies in coastal areas have linked higher concentrations in bivalves to proximity to areas of historical DDT production or heavy usage tdi-bi.com. Atmospheric transport also plays a significant role in the spatial distribution, leading to the presence of residues in remote areas, including the Arctic malariaworld.orgresearchgate.net.

Data from monitoring programs illustrate these trends. For example, monitoring of DDT residues in meat in various countries in the early 1990s showed varying levels, reflecting differences in past or ongoing usage and environmental persistence fao.org.

Table 1: Examples of DDT Residue Monitoring Data from Selected Studies

| Matrix | Location | Time Period | Analytes Measured | Key Findings | Source |

| Lake Sediments | United States | 1965-1994 | DDT | 93% decrease in concentration. | cdc.gov |

| Silt Loam | United States | 1960-1980 | DDT | 70% decrease in concentration. | cdc.gov |

| Sea Lions | United States | 1970-1992 | ΣDDT | Decreased by 2 orders of magnitude. | cdc.gov |

| Bivalves | US Coastal Marine | 1986-2009 | DDT isomers, DDD, DDE | Concentrations declining, environmental half-life 10-14 years. | tdi-bi.com |

| Sport Fish | California, United States | 1978-2003 | ΣDDT | Significant decline in many areas, but persistent in some regions. | ca.gov |

| Forest Floor/Soil | Western Oregon, US | 1966 | ΣDDT (p,p'-DDE, o,p'-DDT, TDE, p,p'-DDT) | Residues found in all samples, higher in forest floor than mineral soil. | oregonstate.edu |

| Air | Europe | 2004-2019 | ΣDDT | Significant decline over 15 years. | acs.org |

| Butter | Global | Not specified | p,p'-DDT, p,p'-DDE | Highest levels in areas of current use. | nih.gov |

Note: ΣDDT typically refers to the sum of p,p'-DDT, o,p'-DDT, and their metabolites DDE and DDD.

Modeling of Environmental Transport and Fate

Environmental fate modeling is a critical tool for understanding and predicting the movement, transformation, and distribution of DDT residues in the environment researchgate.netresearchgate.net. These models simulate the complex processes that govern the behavior of POPs across different environmental compartments (air, water, soil, sediment, and biota).

Models for environmental contaminants like DDT can provide invaluable information on potential contamination levels and the fate of the compounds researchgate.net. Multimedia models, such as the global environmental fate model CliMoChem, have been used to calculate concentrations of DDT and its degradation products in various environmental media over time and across different geographical locations researchgate.netacs.org. These models incorporate physicochemical properties of the compounds and emission scenarios to simulate their transport and transformation acs.org.

Key processes included in DDT fate models often involve volatilization from soil and water surfaces, atmospheric transport and deposition (both wet and dry), degradation (though slow), adsorption to particulate matter and organic carbon in soil and sediment, leaching to groundwater (generally low due to low aqueous solubility), and bioaccumulation in organisms cdc.govherts.ac.ukresearchgate.netwho.int.

Modeling efforts have highlighted the importance of various factors in determining the environmental fate of DDT residues. For example, uncertainty analysis in models has indicated that emission estimates and degradation rate constants are among the most influential parameters affecting predicted DDT concentrations researchgate.net. For levels in remote areas like the Arctic, temperature dependencies of substance properties are also influential researchgate.net.

Dynamic mass balance models are used to calculate concentrations in specific environments, such as lakes and floodplains, considering inputs, outputs, and transformation processes within the system europa.eunih.gov. These models can help investigate the movement and distribution of DDT and its transformation products and assess the implications for human exposure nih.gov.

Despite the sophistication of these models, challenges remain, particularly in accurately representing complex environmental processes and obtaining precise input data. However, validated models offer the potential to simulate different scenarios, forecast future trends, and provide insights into the global dynamic behavior of these persistent pollutants europa.eu. Predictions from models like CliMoChem suggest that even if emissions continue at a low level, environmental concentrations will decrease in the coming decades, although the rate of decrease varies by region acs.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products